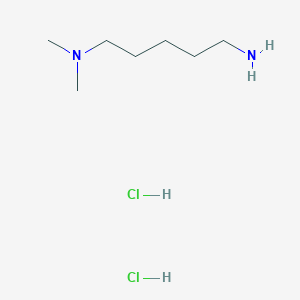![molecular formula C5H10O2 B6238726 rac-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]methanol, cis CAS No. 192056-11-4](/img/no-structure.png)
rac-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]methanol, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(1R,2S)-2-(hydroxymethyl)cyclopropyl]methanol, cis (hereafter referred to as “rac-HMCP”) is a chiral molecule used in various scientific research applications. This chiral molecule is synthesized using a variety of methods, and is used in a range of biochemical and physiological experiments.
Métodos De Síntesis
Rac-HMCP is synthesized using a variety of methods. The most common method for synthesizing rac-HMCP is the Sharpless asymmetric dihydroxylation (SAD) reaction. This method involves the use of a chiral catalyst, such as a titanium-based reagent, to catalyze the reaction between an olefin and an oxidant. The reaction produces two diastereomers, the desired product and an undesired product. The desired product is then separated from the undesired product using chromatographic techniques.
Other methods for synthesizing rac-HMCP include the Sharpless asymmetric epoxidation (SAE) reaction, the asymmetric hydroxylation of alkenes (AHA) reaction, and the asymmetric hydroformylation (AHF) reaction. The SAE reaction involves the use of a chiral catalyst to catalyze the reaction between an olefin and an oxidant, producing an epoxide. The AHA reaction uses a chiral catalyst to catalyze the reaction between an alkene and an oxidant, producing a hydroxylated alkene. The AHF reaction uses a chiral catalyst to catalyze the reaction between an alkene and a formaldehyde source, producing a hydroformylated alkene.
Aplicaciones Científicas De Investigación
Rac-HMCP is used in a variety of scientific research applications. It is used in drug discovery and development, as well as in the development of new materials and catalysts. Rac-HMCP is also used in biochemistry and molecular biology experiments, as well as in the study of enzyme kinetics and structure-activity relationships.
In drug discovery and development, rac-HMCP is used to synthesize chiral drugs, which are drugs that are composed of two or more stereoisomers. In the development of new materials and catalysts, rac-HMCP is used to synthesize chiral polymers and catalysts. In biochemistry and molecular biology experiments, rac-HMCP is used to study the structure and function of proteins, as well as to study enzyme kinetics and structure-activity relationships.
Mecanismo De Acción
The mechanism of action of rac-HMCP is not fully understood. However, it is believed that rac-HMCP acts as a chiral catalyst, which is a molecule that is capable of catalyzing a reaction between two molecules without itself being changed in the process. In the case of rac-HMCP, it is believed that the molecule acts as a catalyst for the reaction between an olefin and an oxidant, which produces two diastereomers.
Biochemical and Physiological Effects
The biochemical and physiological effects of rac-HMCP are not fully understood. However, it is believed that rac-HMCP may play a role in the regulation of enzyme activity, as well as in the regulation of gene expression. In addition, rac-HMCP may also play a role in the regulation of cell growth and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of rac-HMCP in laboratory experiments has several advantages. First, rac-HMCP is relatively easy to synthesize, which makes it a cost-effective option for laboratory experiments. Second, rac-HMCP is a chiral molecule, which makes it useful for synthesizing chiral drugs and materials. Third, rac-HMCP is relatively stable, which makes it suitable for a variety of laboratory experiments.
However, there are also some limitations to the use of rac-HMCP in laboratory experiments. For example, rac-HMCP is not as effective as other chiral molecules, such as chiral alcohols, in catalyzing certain reactions. In addition, rac-HMCP is not as effective as other chiral molecules in binding to certain proteins.
Direcciones Futuras
There are many potential future directions for research involving rac-HMCP. For example, further research could be conducted to better understand the mechanism of action of rac-HMCP, as well as its biochemical and physiological effects. In addition, further research could be conducted to improve the synthesis methods for rac-HMCP and to develop new applications for rac-HMCP. Finally, further research could be conducted to explore the potential use of rac-HMCP in drug discovery and development, as well as in the development of new materials and catalysts.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]methanol, cis involves the reduction of a ketone intermediate using a chiral catalyst.", "Starting Materials": [ "Cyclopropanecarboxaldehyde", "Methylmagnesium bromide", "Chlorotrimethylsilane", "Sodium borohydride", "Chiral catalyst" ], "Reaction": [ "Step 1: Cyclopropanecarboxaldehyde is reacted with methylmagnesium bromide to form a secondary alcohol intermediate.", "Step 2: The secondary alcohol intermediate is protected using chlorotrimethylsilane to form a silyl ether intermediate.", "Step 3: The silyl ether intermediate is oxidized to form a ketone intermediate.", "Step 4: The ketone intermediate is reduced using sodium borohydride and a chiral catalyst to form rac-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]methanol, cis." ] } | |
Número CAS |
192056-11-4 |
Nombre del producto |
rac-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]methanol, cis |
Fórmula molecular |
C5H10O2 |
Peso molecular |
102.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




